2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide
Description
2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrazole ring
Properties
IUPAC Name |
2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12(13-10-18-19-11-13)20-16(22)14-6-5-7-17-15(14)21-8-3-2-4-9-21/h5-7,10-12H,2-4,8-9H2,1H3,(H,18,19)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUQXFKJCECED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)NC(=O)C2=C(N=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can be employed to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaI in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role as a ligand in binding studies with various biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-…: These compounds share structural similarities with 2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide and exhibit comparable biological activities.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)…: Another related compound with similar pharmacological properties.
Uniqueness
What sets 2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide apart is its unique combination of the piperidine, pyrazole, and pyridine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
